S-Oxalylglutathione
Description
Structure
3D Structure
Properties
CAS No. |
21931-48-6 |
|---|---|
Molecular Formula |
C12H17N3O9S |
Molecular Weight |
379.35 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-oxalosulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17N3O9S/c13-5(10(20)21)1-2-7(16)15-6(4-25-12(24)11(22)23)9(19)14-3-8(17)18/h5-6H,1-4,13H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21)(H,22,23)/t5-,6-/m0/s1 |
InChI Key |
AXZVUSIRPQJBLP-WDSKDSINSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSC(=O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSC(=O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
S Oxalylglutathione Biosynthesis and Metabolic Precursors
Enzymatic Pathways in S-Oxalylglutathione Formation
The synthesis of this compound is an enzymatically driven process, with specific transferases and the products of certain oxidases playing crucial roles.
The direct enzymatic conjugation of an oxalyl group to the thiol moiety of glutathione (B108866) is catalyzed by Glutathione oxalyltransferase. This enzyme facilitates a transacylation reaction, where an activated oxalyl donor transfers its oxalyl group to glutathione. While the precise mechanism in mammals is an area of ongoing research, studies on plant-based oxalyltransferases provide a model for this process. nih.govnih.govosti.gov In these systems, oxalyl-esters, such as those derived from the catabolism of ascorbic acid, can serve as donors. nih.govnih.govosti.gov The transferase enzyme likely binds both the oxalyl donor and glutathione, positioning the thiol group for a nucleophilic attack on the carbonyl carbon of the oxalyl group, resulting in the formation of the this compound thiolester and the release of the donor molecule. nih.gov
An alternative, indirect pathway for this compound formation has been proposed, involving the metabolic products of D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DASPOX). These flavoenzymes catalyze the oxidative deamination of D-amino acids and D-aspartate, respectively, yielding α-keto acids, ammonia, and hydrogen peroxide. frontiersin.orgresearchgate.netuniprot.org
The proposed mechanism for thiolester formation from these products is not fully elucidated but is thought to proceed through a series of non-enzymatic and enzymatic steps. The α-keto acids generated can undergo further reactions, potentially leading to the formation of a reactive oxalyl intermediate that can then be transferred to glutathione. While the direct enzymatic link remains to be definitively established in mammalian systems, the correlation between the activity of these oxidases and the presence of oxalyl thiolesters suggests a plausible biosynthetic connection. nih.gov
Role of Glutathione Oxalyltransferase in Oxalyl Group Transfer
Metabolic Origin of the Oxalyl Moiety
The oxalyl group of this compound is derived from endogenous oxalate (B1200264) synthesis, a complex metabolic network primarily occurring in the liver.
Glycolate (B3277807) and its oxidation product, glyoxylate (B1226380), are recognized as major precursors in the endogenous synthesis of oxalate. uct.ac.zaphysiology.org The conversion of glycolate to glyoxylate is a critical step, primarily catalyzed by the peroxisomal enzyme glycolate oxidase. uct.ac.za Glyoxylate then stands at a metabolic crossroads, where it can be either detoxified or further oxidized to oxalate. uct.ac.zanih.gov
The following table summarizes the key enzymes involved in the metabolism of glycolate and glyoxylate leading to oxalate formation.
| Enzyme | Substrate(s) | Product(s) | Subcellular Location |
| Glycolate Oxidase (GO) | Glycolate | Glyoxylate | Peroxisome |
| Lactate (B86563) Dehydrogenase (LDH) | Glyoxylate | Oxalate | Cytosol, Peroxisome |
| Alanine:Glyoxylate Aminotransferase (AGT) | Glyoxylate, Alanine | Glycine, Pyruvate (B1213749) | Peroxisome (in humans) |
| Glyoxylate Reductase (GR) | Glyoxylate | Glycolate | Cytosol |
Data sourced from multiple studies. uct.ac.zaphysiology.orgnih.gov
Endogenous oxalate synthesis in mammals is a multi-organ process, with the liver playing a central role. researchgate.netjst.go.jp The pathways involve several subcellular compartments, including peroxisomes, mitochondria, and the cytosol. nih.gov
In human liver, the peroxisomal enzyme alanine:glyoxylate aminotransferase (AGT) is crucial for detoxifying glyoxylate by converting it to glycine. researchgate.netjst.go.jp A deficiency in this enzyme leads to an accumulation of glyoxylate, which is then increasingly converted to oxalate by lactate dehydrogenase (LDH) in both the peroxisomes and the cytosol. physiology.orgnih.gov
Another significant source of glyoxylate is the mitochondrial catabolism of hydroxyproline. researchgate.net The glyoxylate produced in the mitochondria can be a substrate for oxalate synthesis if not properly metabolized. The interplay between these pathways and the activity of the involved enzymes ultimately determines the rate of endogenous oxalate production. researchgate.netjst.go.jp
Enzymatic Interplay and Catalytic Modulation by S Oxalylglutathione
S-Oxalylglutathione as a Substrate for Gamma-Glutamyltransferase (GGT)
Gamma-glutamyltransferase (GGT) is a membrane-bound enzyme crucial for glutathione (B108866) metabolism. gutnliver.orgwikipedia.org this compound serves as a substrate for GGT, undergoing specific catalytic reactions that have significant metabolic implications.
Kinetics and Catalytic Mechanisms of GGT with this compound
Bovine kidney GGT can catalyze reactions involving this compound at rates comparable to those observed with L-gamma-glutamyl-p-nitroanilide, a well-established substrate for the enzyme. nih.gov This indicates that this compound is a good substrate for GGT. The reaction proceeds whether glycylglycine (B550881) or water acts as the acceptor molecule. nih.gov The catalytic mechanism of GGT generally involves a two-step process: an acylation step where the gamma-glutamyl group is transferred to the enzyme, followed by a deacylation step where it is transferred to an acceptor. frontiersin.org In the case of this compound, the gamma-glutamyl moiety is transferred from the glutathione backbone to the enzyme's active site.
Formation of N-Oxalyl-Cysteinylglycine as a GGT-Mediated Product
The enzymatic processing of this compound by GGT, particularly when glycylglycine is the acceptor, leads to the formation of N-Oxalyl-Cysteinylglycine. nih.govresearchgate.net This product results from the transfer of the gamma-glutamyl group from this compound, leaving behind the modified dipeptide.
Implications of GGT Activity on this compound Metabolism
The metabolism of this compound by GGT is significant because oxalyl thiolesters are believed to be involved in the inhibition of cell proliferation. nih.govresearchgate.net By breaking down this compound, GGT may play a crucial role in modulating the levels of these inhibitory compounds, thereby influencing cell growth and division. nih.gov The activity of GGT on this compound suggests a pathway for the regulation of important cellular processes.
This compound as an Effector of Malic Enzyme (ME) Activity
Malic enzyme is involved in the oxidative decarboxylation of L-malate to pyruvate (B1213749). oroboros.at this compound has been identified as a potent inhibitor of certain isoforms of this enzyme.
Inhibition of Chicken Liver Malic Enzyme by this compound
This compound is a highly effective inhibitor of chicken liver malic enzyme. nih.govacs.orgrsc.org Under conditions that mimic the physiological environment, such as high concentrations of reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), inhibition can be observed with less than 1 µM of this compound. acs.org Kinetic analyses have revealed that the inhibition is of a linear noncompetitive (mixed) type with respect to both L-malate in the forward reaction and pyruvate in the reverse reaction. acs.org The inhibition is reversible and not due to the transfer of the oxalyl group to the enzyme. acs.org The high specificity of this inhibition suggests that the enzyme possesses a specific binding site for the glutathione portion of the this compound molecule. acs.org
| Inhibitor | Target Enzyme | K_is (µM) | K_ii (µM) | Conditions |
| This compound | Chicken Liver Malic Enzyme | 0.7 | 5 | pH 7.4, 25°C, 100-200 µM NADPH |
| S-Oxalyl-Coenzyme A | Chicken Liver Malic Enzyme | 40 | ||
| S-Oxalyl-N-acetylcysteamine | Chicken Liver Malic Enzyme | 150 |
K_is and K_ii represent the inhibition constants.
This compound as an Inhibitor of Malic Enzyme 2 (ME2)
This compound is also recognized as an inhibitor of Malic Enzyme 2 (ME2), a mitochondrial isoform of the enzyme. google.com ME2 plays a role in cellular metabolism and its inhibition can have significant effects. The inhibition of ME2 by compounds like this compound is an area of interest for its potential to modulate metabolic pathways in various cell types. google.com
Metabolic Consequences of Malic Enzyme Inhibition by this compound
This compound (GS-Ox) is a potent inhibitor of malic enzyme, a key enzyme in cellular metabolism. nih.gov Malic enzyme catalyzes the oxidative decarboxylation of L-malate to pyruvate, simultaneously reducing NADP+ to NADPH. oroboros.atplos.org This reaction is a crucial source of cytosolic NADPH, which is essential for biosynthetic processes like fatty acid synthesis and for maintaining redox balance within the cell. plos.orgnih.gov
The inhibition of malic enzyme by this compound is highly specific and effective, with detectable inhibition occurring at less than 1 µM concentrations under physiological conditions with high NADPH levels. nih.gov Detailed kinetic studies have revealed that the inhibition is of a linear noncompetitive (mixed type) nature with respect to both L-malate and pyruvate. nih.gov The high specificity for this compound suggests that the enzyme has a specific binding site for the glutathione portion of the molecule. nih.gov For instance, the inhibitory constants (Kis) for S-oxalyl coenzyme A and S-oxalyl-N-acetylcysteamine are significantly higher, indicating a much lower affinity compared to this compound. nih.gov
The metabolic ramifications of this inhibition are significant. By blocking malic enzyme, this compound disrupts a primary pathway for NADPH production. nih.govmdpi.com This can lead to a decrease in the NADPH pool, which in turn impacts processes that rely on this reducing equivalent, such as the synthesis of long-chain saturated fatty acids and the regeneration of reduced glutathione for antioxidant defense. plos.orgmdpi.com Furthermore, the inhibition curtails the production of pyruvate from malate, which links cytosolic and mitochondrial metabolism as this pyruvate can be shuttled into the mitochondria to form acetyl-CoA. plos.org In certain cellular contexts, such as cancer cells under glucose-restricted conditions, the inhibition of malic enzyme 1 (ME1) has been shown to disrupt cellular metabolism and can lead to apoptosis or senescence. nih.gov
Table 1: Kinetic Parameters of Malic Enzyme Inhibition by Oxalyl Thiol Esters
This table presents the inhibitory constants (Kis and Kii) for this compound (GS-Ox) and the Kis values for other oxalyl thiol esters against chicken liver malic enzyme at pH 7.4 and 25°C in the presence of 100-200 µM NADPH. Data is sourced from detailed kinetic studies. nih.gov
| Inhibitor | Inhibitory Constant (Kis) | Inhibitory Constant (Kii) |
|---|---|---|
| This compound (GS-Ox) | 0.7 µM | 5 µM |
| S-Oxalyl Coenzyme A | 40 µM | Not Reported |
| S-Oxalyl-N-acetylcysteamine | 150 µM | Not Reported |
Interactions with Other Metabolic Pathways and Enzymes
Counter Modulation of Adipocyte Mitochondrial Processes by this compound and Insulin (B600854)
In adipocytes, this compound and insulin exert opposing effects on key mitochondrial processes, suggesting a counter-regulatory relationship in metabolic control. nih.gov Insulin, a primary anabolic hormone, generally stimulates pathways related to energy storage and glucose utilization. mdpi.com Conversely, this compound, considered a putative intracellular regulator, tends to inhibit these same insulin-stimulated pathways. nih.gov
Research conducted on mitochondria isolated from rat epididymal adipocytes demonstrates this counter-modulation clearly. nih.gov While insulin treatment of adipocytes leads to an increase in the activity of pyruvate dehydrogenase and enhances the β-oxidation of fatty acids, this compound produces the opposite effect. nih.gov Specifically, this compound causes a dose-dependent inhibition of pyruvate dehydrogenase and significantly decreases palmitate oxidation. nih.gov
Furthermore, the activity of palmitoyl-CoA hydrolase is modulated in opposite directions by these two molecules. Insulin treatment results in a decrease in hydrolase activity, which would favor the preservation of acyl-CoAs for lipid synthesis. nih.gov In contrast, this compound markedly increases the activity of this enzyme, promoting the breakdown of palmitoyl-CoA. nih.gov This antagonistic action on multiple mitochondrial enzymes highlights a potential role for this compound in a feedback loop to temper or reverse insulin's metabolic actions, possibly serving as an intracellular signal to return insulin-stimulated processes to a basal state. nih.gov
Table 2: Opposing Effects of Insulin and this compound on Adipocyte Mitochondrial Enzyme Activities
This table summarizes the percentage change in the activity of key mitochondrial enzymes in rat epididymal adipocytes following treatment with insulin or this compound. nih.gov
| Mitochondrial Process/Enzyme | Effect of Insulin | Effect of this compound (100 µM) |
|---|---|---|
| Pyruvate Dehydrogenase Activity | +28% | -11% to -19% (dose-dependent) |
| Palmitate β-Oxidation | Small but significant increase | -40% |
| Palmitoyl-CoA Hydrolase Activity | -14% | +14% to +50% |
Broader Context of this compound in Animal Metabolism Regulation
Oxalyl thiolesters, including this compound, are considered a class of mammalian metabolites that may function broadly in controlling animal metabolism. researchgate.net Their presence has been documented in animal tissues at concentrations that could be physiologically relevant, suggesting they are not merely metabolic byproducts but active regulators. nih.gov The inhibitory effects of this compound are not limited to malic enzyme; it is part of a group of compounds that act as in vitro inhibitors of several cytosolic enzymes that are typically stimulated by hormones like insulin. nih.gov
Cellular and Molecular Regulatory Functions of S Oxalylglutathione
Regulation of Cell Proliferation and Growth Dynamics
S-Oxalylglutathione is recognized for its inhibitory effects on the proliferation of cells, a fundamental process in growth and immune response. nih.gov Its actions are particularly pronounced in lymphocytes, the primary cells of the adaptive immune system.
Inhibition of Lymphocyte Proliferation by Exogenous this compound
Studies have shown that when this compound is introduced to lymphocytes that have been stimulated to proliferate, it effectively curtails this process. nih.gov This inhibitory action is multifaceted, affecting several key signaling pathways and cellular activities that are essential for lymphocyte activation and division.
A primary mechanism by which this compound impedes lymphocyte proliferation is by interfering with Interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell growth and differentiation. nih.govnih.govpublika.no Research has demonstrated that the presence of this compound leads to a blockage of IL-2 production in stimulated lymphocytes. nih.gov Furthermore, even when external IL-2 is supplied, this compound prevents it from being effectively utilized by the cells to drive proliferation. nih.govnih.gov This indicates a dual-front inhibition, targeting both the synthesis and the functional response to this vital growth factor.
The proliferation of lymphocytes, like any cell division, necessitates the replication of its genetic material through DNA synthesis. This compound has been shown to directly inhibit this crucial step in stimulated lymphocytes. nih.gov When added to lymphocytes stimulated with concanavalin (B7782731) A, this compound inhibited DNA synthesis by 50% at a concentration of approximately 0.15 mM and almost completely (100%) at 0.5 mM. nih.gov This inhibition of DNA synthesis is a direct cause of the observed halt in cell proliferation and is a reversible effect. nih.gov
Table 1: Effect of this compound on DNA Synthesis in Stimulated Lymphocytes
| This compound Concentration | Inhibition of DNA Synthesis |
|---|---|
| ~0.15 mM | 50% |
| 0.5 mM | ~100% |
The cellular response to IL-2 is mediated by its corresponding receptor on the lymphocyte surface. frontiersin.org this compound has been found to modulate the expression of the IL-2 receptor, further contributing to its inhibitory effects. nih.gov In primary lymphocytes, the presence of this compound leads to a reduction in the expression of the IL-2 receptor. nih.gov This decrease in receptor availability means that even if IL-2 were present, the cell's capacity to bind to it and initiate the signaling cascade for proliferation would be significantly diminished. Interestingly, this effect on IL-2 receptor expression was not observed in an IL-2-dependent blast cell line, suggesting a degree of cell-type specificity in its action. nih.gov
Suppression of DNA Synthesis in Stimulated Lymphocytes
Role as a Small-Molecule Cell Proliferation Inhibitor
The collective evidence strongly supports the classification of this compound as a small-molecule inhibitor of cell proliferation. nih.gov Its ability to interfere with multiple, critical checkpoints in the lymphocyte activation and proliferation pathway—namely IL-2 production, IL-2 utilization, and DNA synthesis—underscores its potent regulatory function. nih.gov The concentrations of these naturally occurring metabolites have been observed to decrease when lymphocytes are stimulated to proliferate, suggesting a physiological role in controlling cell division. nih.gov
Influence on IL-2 Dependent Cell Line Proliferation
The inhibitory effects of this compound are not limited to primary lymphocytes. Studies have also demonstrated its ability to inhibit the proliferation of an IL-2-dependent cell line, BT2. nih.gov This finding is significant as it confirms that the inhibitory mechanism of this compound extends to cells that are reliant on the IL-2 signaling pathway for their continued growth and division. nih.gov This reinforces the understanding that the IL-2 axis is a primary target of this compound's regulatory action.
Modulation of Gene Expression and Signal Transduction Pathways
This compound (GS-Ox) and related S-oxalin compounds are recognized as cellular metabolites that can act as negative regulators of cell proliferation. researchgate.net Their influence extends to the fundamental processes of gene expression and the intricate signaling pathways that govern cellular responses.
Effects on Transcription Factor Activity, exemplified by NF-kappaB
Nuclear factor-kappaB (NF-κB) is a critical family of transcription factors that orchestrates cellular responses to a variety of stimuli, including stress and cytokines. wikipedia.org It plays a pivotal role in regulating the immune response, cell survival, and the expression of genes involved in inflammation. wikipedia.orgnih.gov In unstimulated cells, NF-κB is held in an inactive state in the cytoplasm by inhibitor of NF-κB (IκB) proteins. wikipedia.orgnih.gov Upon receiving a signal, a cascade is initiated that leads to the degradation of IκB, allowing NF-κB to move into the nucleus, bind to DNA, and activate the transcription of specific genes. wikipedia.org
The activity of NF-κB itself can be modulated by various post-translational modifications. nih.govnih.gov Research indicates a direct association between this compound and the positive regulation of NF-κB transcription factor activity. epigraphdb.org Furthermore, studies on S-oxalins, a class of compounds to which this compound belongs, have demonstrated their ability to inhibit the proliferation of lymphocytes. researchgate.net This inhibition is achieved, in part, by suppressing the production and utilization of Interleukin-2 (IL-2), a cytokine essential for T-cell proliferation. researchgate.net The transcription of the IL-2 gene is a well-known downstream target of NF-κB activation. wikipedia.org This suggests that the regulatory effects of this compound on NF-κB activity are a key mechanism through which it influences immune cell function and proliferation. researchgate.netepigraphdb.org
Impact on Global RNA and Protein Synthesis
Cellular proliferation is fundamentally dependent on the synthesis of new macromolecules, including the replication of DNA and the transcription of genes into RNA, which are then translated into proteins. nih.govnih.gov Given that this compound and other S-oxalins act as negative regulators of cell proliferation, they invariably impact these core synthetic processes. researchgate.net
Experimental findings show that S-oxalins inhibit DNA synthesis in lymphocytes that have been stimulated to divide. researchgate.net This inhibition of proliferation and the associated reduction in the production of proteins like IL-2 and its receptor point towards a significant downstream effect on the cell's machinery for RNA and protein synthesis. researchgate.net Signaling pathways known to be involved in promoting cell growth, such as the PI3K/AKT pathway, directly stimulate protein synthesis. sinobiological.comcellsignal.com By potentially modulating these upstream pathways, this compound can exert control over the global capacity of the cell to produce the proteins necessary for growth and division. While direct quantification of global RNA and protein synthesis rates following this compound treatment requires further specific investigation, the observed anti-proliferative effects strongly imply a reduction in these activities. researchgate.net
Potential Intersections with ERK and PI3K/AKT Signaling Pathways in Cellular Regulation
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways are central to the regulation of numerous cellular processes, including proliferation, growth, survival, and metabolism. sinobiological.comfrontiersin.orgnih.gov These pathways are activated by a multitude of external signals, such as growth factors, which then trigger cascades of protein phosphorylation within the cell. frontiersin.orgnih.gov
The PI3K/AKT pathway, in particular, is a major promoter of cell growth and survival. cellsignal.com Activated AKT can phosphorylate a wide array of downstream targets, leading to the stimulation of protein synthesis and the inhibition of apoptosis (programmed cell death). sinobiological.comcellsignal.com The ERK pathway is also deeply involved in promoting cell proliferation. nih.gov
Given that this compound functions as an inhibitor of cell proliferation, it is highly probable that its mechanism of action involves intersections with these key pro-proliferative signaling networks. researchgate.net Dysregulation of the PI3K/AKT and ERK pathways is a common feature in various diseases characterized by uncontrolled cell growth. cellsignal.comnih.gov Therefore, it is plausible that this compound or its metabolic products may directly or indirectly inhibit components of these cascades, thereby reducing their downstream pro-growth and pro-survival signals. This potential for interference with ERK and PI3K/AKT signaling represents a significant aspect of this compound's role in cellular regulation.
Post-Translational Modification and Protein Thiol Reactivity
The biological activity of many proteins is finely tuned by post-translational modifications, which are chemical alterations that occur after the protein is synthesized. The thiol group (-SH) of cysteine residues is particularly susceptible to a variety of such modifications due to its reactivity. nih.gov These modifications can profoundly alter a protein's structure and function. researchgate.net
Mechanism of Oxalyl Group Transfer from S-Oxalins to Protein Thiols
The leading hypothesis for the mechanism of action for S-oxalins, including this compound, is the transfer of their oxalyl group to the thiol groups of cysteine residues on various proteins. researchgate.net This type of modification is a form of S-thiolation. nih.gov
The chemical basis for this transfer lies in the nature of the thiol ester bond in this compound. This bond is energy-rich and susceptible to nucleophilic attack. The thiol group of a cysteine residue on a target protein, particularly in its deprotonated thiolate form (R-S⁻), can act as a nucleophile. nih.gov It attacks the electrophilic carbonyl carbon of the oxalyl group in this compound. This results in the formation of a new thioester bond between the protein's cysteine and the oxalyl group, with the release of glutathione (B108866). This process, known as S-oxalylation, effectively modifies the target protein. The reactivity of individual cysteine thiols can be influenced by their local protein environment, which affects their accessibility and pKa value. nih.govthermofisher.com
Functional Consequences of Protein Thiol Modification
The modification of protein thiols by S-oxalylation can have significant functional consequences, altering the protein's activity, its interactions with other molecules, or its stability. researchgate.netplos.org This modification serves as a regulatory switch that can turn cellular processes on or off. plos.org
A primary functional consequence of the action of this compound is the inhibition of lymphocyte proliferation. researchgate.net This effect is directly linked to the compound's ability to interfere with the production and utilization of IL-2 and the expression of the IL-2 receptor. researchgate.net These proteins are critical for the clonal expansion of T-lymphocytes during an immune response. The modification of key proteins within the IL-2 signaling pathway by oxalyl group transfer is the likely cause of this inhibition. researchgate.net In this context, S-oxalylation acts as a negative regulatory signal, dampening the proliferative response of immune cells. The modification of protein thiols represents a versatile mechanism for regulating protein function and is emerging as a key element in cellular signaling and control. nih.gov
Physiological and Biological Systemic Roles of S Oxalylglutathione
Role in Oxalate (B1200264) Detoxification and Metabolism
S-Oxalylglutathione is a recognized mammalian metabolite that plays a role in the complex pathways of oxalate metabolism and detoxification. nih.govontosight.ai Oxalate, an end-product of metabolism, can be toxic at high concentrations, contributing to conditions like kidney stone formation. nih.govmedscape.com The body's management of oxalate involves endogenous production, dietary absorption, and excretion. nih.govnih.gov
A key step in the metabolism of this compound involves the enzyme gamma-glutamyltransferase (GGT). nih.govatlas-medical.com GGT is found in various tissues, including the kidney and liver, which are central to detoxification processes. atlas-medical.comnih.gov This enzyme catalyzes the breakdown of this compound. nih.govpublika.no The reaction, which can proceed at rates comparable to those with well-known GGT substrates, yields N-Oxalyl-cysteinylglycine as a product. nih.gov This enzymatic conversion is a critical part of a metabolic pathway designed to handle and process oxalate-containing compounds, thereby contributing to the body's detoxification mechanisms. ontosight.ai
The degradation of oxalate can also occur through other enzymatic pathways, such as through oxalate oxidase and oxalate decarboxylase, which break it down into carbon dioxide and other molecules. mdpi.com The metabolism of this compound by GGT represents a specific route within the broader system of oxalate management in the body.
Contribution to Overall Mammalian Metabolism and Homeostasis
This compound's contribution to mammalian metabolism is intrinsically linked to its components: glutathione (B108866) and oxalate. Glutathione (GSH) is a vital tripeptide found in high concentrations in mammalian cells and is crucial for maintaining cellular homeostasis, participating in antioxidant defense, and detoxifying harmful compounds. nih.gov As a derivative of GSH, this compound is part of this broader metabolic network. nih.gov
Metabolic homeostasis is the maintenance of a stable internal environment through the tight regulation of metabolic pathways, including energy production and utilization. oatext.comfrontiersin.org Amino acid metabolism, in particular, is in constant communication with mitochondrial homeostasis, a central hub for cellular energy. frontiersin.org The presence of this compound as a metabolite suggests its integration into these complex regulatory systems. nih.gov For instance, research indicates that ALK7, a receptor in the TGF-β superfamily, is involved in the homeostatic regulation of mammalian metabolism in tissues like pancreatic β-cells and adipocytes. nih.gov While direct links are still under investigation, the function of this compound in specific cell types, such as adipocytes, points to its role in metabolic regulation. nih.gov
| Function | Description |
|---|---|
| Antioxidant Defense | Acts as a major cellular antioxidant, neutralizing reactive oxygen species (ROS) to prevent oxidative stress. |
| Detoxification | Conjugates with xenobiotics (foreign chemicals) and endogenous toxins, facilitating their removal from the body. |
| Redox Homeostasis | Maintains the cellular redox state, which is critical for proper protein function and signaling. nih.gov |
| Amino Acid Transport | Participates in the transport of amino acids across cell membranes via the gamma-glutamyl cycle. |
Dynamics of this compound Concentrations in Response to Cellular Stimulation
The functional role of this compound is evident in its dynamic response to cellular signals, particularly in relation to cell proliferation and hormonal stimulation. nih.gov Oxalyl thiolesters, including this compound, have been identified as potential inhibitors of cell proliferation. nih.gov The metabolism of this compound by gamma-glutamyltransferase (GGT) is proposed to be a key mechanism in controlling this process, suggesting that its concentration and breakdown are actively managed in response to proliferative signals. nih.govkisti.re.kr
Research on adipocytes (fat cells) has provided specific insights into how this compound responds to hormonal stimulation. nih.gov In isolated mitochondria from rat adipocytes, this compound was shown to exert effects opposite to those of insulin (B600854) on several key metabolic enzymes. nih.gov For example, while insulin treatment increased the activity of pyruvate (B1213749) dehydrogenase, this compound caused a dose-dependent inhibition of this enzyme. nih.gov Similarly, it decreased the oxidation of palmitic acid, a process slightly increased by insulin. nih.gov These findings demonstrate that this compound levels or their downstream effects are modulated in response to cellular stimulation by hormones like insulin, positioning it as a regulatory molecule within cellular metabolic pathways. nih.gov
| Mitochondrial Activity | Effect of Insulin Treatment | Effect of this compound |
|---|---|---|
| Pyruvate Dehydrogenase Activity | Increased by 28% | Inhibited by 11-19% (dose-dependent) |
| Palmitate Beta-Oxidation | Slight, significant increase | Decreased by 40% (at 100 µM) |
| Palmitoyl-CoA Hydrolase Activity | Decreased by 14% | Increased by 14-50% |
Potential Role as an Intracellular Mediator for Hormonal Action
Hormones act as primary messengers, binding to receptors on the cell surface and initiating a signaling cascade inside the cell. senecalearning.comstudymind.co.uk This cascade often involves intracellular signaling molecules known as second messengers, such as cyclic AMP (cAMP) or calcium ions, which amplify the initial signal and trigger specific cellular responses. wikipedia.orgsinobiological.comkhanacademy.org
Evidence suggests that this compound may function as an intracellular mediator, particularly in the context of insulin signaling. nih.gov In adipocytes, insulin, the primary messenger, suppresses the breakdown of fats (lipolysis) and stimulates glucose uptake. nih.govmdpi.com Research has shown that this compound can counteract some of insulin's effects on mitochondrial enzymes. nih.gov For instance, it inhibits pyruvate dehydrogenase and palmitate oxidation, activities generally promoted by insulin signaling pathways. nih.gov This opposing action suggests this compound could be part of a negative feedback loop or a counter-regulatory mechanism that helps to modulate and fine-tune the cellular response to insulin. nih.gov This function fits the description of an intracellular mediator that acts downstream of the primary hormone to regulate the cell's metabolic state. nih.govwikipedia.org
| Characteristic | Classic Second Messengers (e.g., cAMP, Ca2+) | This compound (Potential Mediator) |
|---|---|---|
| Generation | Rapidly synthesized or released in response to a primary messenger (hormone) binding to a receptor. senecalearning.comwikipedia.org | Formation pathway is known, but its direct regulation by hormone-receptor binding is an area of ongoing research. |
| Action | Binds to and alters the activity of downstream effector proteins (e.g., kinases, ion channels). slideshare.net | Modulates the activity of key metabolic enzymes within mitochondria. nih.gov |
| Signal Termination | Rapidly degraded or removed from the cytosol to terminate the signal. slideshare.net | Metabolized by the enzyme gamma-glutamyltransferase (GGT), suggesting a mechanism for signal termination. nih.gov |
| Example Pathway | Adrenaline -> GPCR -> Adenylyl Cyclase -> cAMP -> PKA. senecalearning.com | Insulin -> Insulin Receptor -> (Signaling Cascade) -> Modulatory action by this compound on mitochondrial enzymes. nih.gov |
Advanced Research Methodologies for S Oxalylglutathione Analysis
Analytical Quantification Techniques for S-Oxalylglutathione and Related Oxalyl Thiolesters
The quantification of this compound is challenging due to its reactivity and the complexity of biological samples. Analytical methods must be both sensitive and specific. Often, techniques are adapted from methods developed for its constituent parts, oxalate (B1200264) and glutathione (B108866), or for similar thiol-containing molecules.
Chromatographic techniques are the cornerstone for the specific analysis of this compound and related compounds, offering powerful separation combined with sensitive detection. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique that combines the physical separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.org This synergy allows for the effective separation of this compound from a complex mixture, followed by its highly sensitive and selective detection and quantification. wikipedia.org For analysis, a reversed-phase column is often used, which separates compounds based on their hydrophobicity. In the context of this compound, which is quite polar, ion-pairing agents may be added to the mobile phase to improve retention on the column. nih.gov Tandem mass spectrometry (MS/MS) is frequently employed to enhance specificity and sensitivity, particularly for quantifying low-abundance metabolites in biological samples like plasma or tissue extracts. nih.govnih.gov In a typical LC-MS/MS workflow, the sample is first subjected to protein precipitation and then analyzed. nih.gov The use of a stable isotope-labeled internal standard, such as ¹³C₂-labeled oxalic acid for oxalate analysis, is crucial for correcting matrix effects and ensuring accuracy. nih.govnih.gov
A specific method for the analysis of total oxalyl thiolesters (OTEs) involves derivatization. nih.gov In this approach, the biological sample is treated with cysteamine (B1669678) or cysteine, which quantitatively converts all OTEs, including this compound, into N-oxalylcysteamine or N-oxalylcysteine, respectively. nih.gov This product is then reacted with monobromobimane (B13751) to yield a highly fluorescent derivative. nih.gov The fluorescent product is subsequently separated and quantified using reversed-phase ion-pair high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov This method is highly sensitive, capable of detecting picomole levels of the derivatized compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool that combines gas-phase chromatographic separation with mass spectrometric detection. wikipedia.org It is primarily used for the analysis of volatile and thermally stable compounds. jeol.com Direct analysis of a large and non-volatile molecule like this compound by GC-MS is not feasible. However, it can be used to measure the oxalate moiety after chemical derivatization to make it volatile. nih.gov For instance, plasma oxalate can be derivatized with reagents like MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) prior to GC-MS analysis. nih.gov While GC-MS is a "gold standard" for forensic substance identification, the high temperatures used can cause thermal degradation of some molecules. wikipedia.org
| Analyte | Method | Sample Preparation | Key Findings/Performance | Reference |
|---|---|---|---|---|
| Oxalyl Thiolesters (OTEs) | Reversed-phase ion-pair HPLC with fluorescence detection | Reaction with cysteamine, followed by derivatization with monobromobimane. | Detection limit of 0.6 pmol. Used to quantify OTEs in various rat tissues. | nih.gov |
| Urinary Oxalate and Citrate | LC-MS/MS | Weak anion exchange solid phase extraction (WAX SPE). | Rapid and reproducible assay. Oxalate was linear up to 1388 µmol/L. | nih.gov |
| Plasma Oxalate | Anion HPLC-ESI-MS/MS | Protein precipitation with acidification. Use of ¹³C₂-labeled oxalic acid as internal standard. | Quantitation range of 0.500-50.0 μg/ml (5.55-555 μmol/l). High accuracy and precision. | nih.gov |
| Oxalyl-CoA | HPLC-MS | Metabolite extraction from cell cultures. | Successfully identified and verified the presence of oxalyl-CoA in bacterial cells. | asm.org |
| Plasma Oxalate | Capillary GC-MS | Extraction and derivatization with MTBSTFA. | Quantified oxalate as low as 1.5 µM. Required a 24-hour derivatization step. | nih.gov |
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the quantification of electroactive species. The detection of oxalate, and by extension the oxalyl group of this compound after hydrolysis, is typically based on its oxidation at an electrode surface, which generates a measurable electrical signal (current or potential) that correlates with its concentration. researchgate.net
Various types of electrodes have been developed for this purpose. The oxidation of oxalic acid occurs at around 1.3 V, making it suitable for voltammetric detection methods like differential pulse voltammetry (DPV), which offers high sensitivity. mdpi.comgoogle.com The performance of the sensor heavily depends on the electrode material. Modified glassy carbon electrodes are commonly used, where the surface is decorated with nanomaterials such as palladium nanoparticles or vanadium disulfide (VS₂) nanoflowers to enhance electrocatalytic activity, increase surface area, and improve sensitivity and selectivity. researchgate.netmdpi.com
The pH of the medium is a critical parameter, as it affects the ionization state of oxalic acid and thus its oxidation potential and kinetics. researchgate.netmdpi.com These electrochemical sensors have demonstrated good performance with wide linear ranges and low detection limits, making them applicable for analyzing oxalate in biological samples like urine.
| Electrode Type | Detection Method | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|
| Vanadium Disulfide (VS₂) Nanoflower/GCE | Differential Pulse Voltammetry (DPV) | 0.2–20 μM | 0.188 μM | mdpi.com |
| Palladium Nanoparticle-loaded Carbon Nanofiber (Pd/CNF-CPE) | Amperometry | 0.2–13 mM and 13–45 mM | 0.2 mM | researchgate.net |
| TiO₂-Fe Nanoparticles/CILE | Differential Pulse Voltammetry (DPV) | 5.0 × 10⁻⁵–3.0 × 10⁻³ M | 2.3 × 10⁻⁵ M | |
| Oxalate Oxidase-modified Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | Wide detection range (not specified) | Low detection limit (not specified) | google.com |
Enzymatic assays provide high specificity for oxalate quantification. nih.gov The most common approach utilizes the enzyme oxalate oxidase, which catalyzes the degradation of oxalate into carbon dioxide (CO₂) and hydrogen peroxide (H₂O₂). nih.govoup.com The amount of oxalate in the original sample is then determined by quantifying the H₂O₂ produced. nih.gov
The detection of hydrogen peroxide can be achieved through various means, including:
Colorimetric methods: H₂O₂ reacts with a chromogenic substrate in the presence of a peroxidase enzyme to produce a colored product, which is measured using a spectrophotometer. nih.gov
Chemiluminescence: The reaction of H₂O₂ with luminol (B1675438) in the presence of a catalyst (like hexacyanoferrate(III)) generates light, which is measured by a luminometer. nih.gov
Amperometric detection: H₂O₂ can be measured electrochemically using an amperometric detector. nih.gov
A significant advantage of enzymatic methods is their high specificity for oxalate. nih.gov However, a major limitation is potential interference from other compounds in complex biological matrices that can react with H₂O₂ or inhibit the enzyme. oup.com To overcome this, sample preparation steps, such as dilution or the addition of agents to remove interfering substances like ascorbic acid, are often necessary. nih.gov For this compound analysis, an initial hydrolysis step would be required to liberate the oxalate for enzymatic degradation.
| Enzyme System | Detection Principle | Key Features | Reference |
|---|---|---|---|
| Immobilized Oxalate Oxidase | Chemiluminescence detection of H₂O₂ via luminol reaction. | Highly specific for oxalate; used in a flow injection analysis system. Potential interference from L-ascorbic acid. | nih.gov |
| Immobilized Oxalate Oxidase | Amperometric detection of H₂O₂. | Higher sensitivity than some commercial enzyme-based kits. | nih.gov |
| Oxalate Oxidase with Catalase Model Compound | Colorimetric detection. H₂O₂ is converted to O₂ by a manganese-based catalase model, forming a colored compound. | Avoids the need for protein enzymes for detection. High sensitivity with a linear range of 0.002–20 mM oxalate. | nih.gov |
Indicator displacement assays (IDAs) are a versatile class of chemosensors used for detecting specific analytes like oxalate. srce.hr The fundamental principle involves a receptor-indicator complex. nih.gov The analyte, upon introduction, binds more strongly to the receptor than the indicator does, causing the displacement of the indicator and a subsequent change in a spectroscopic signal, typically color (colorimetric) or fluorescence. nih.gov
For oxalate detection, a common strategy involves a metal ion (like Cu²⁺ or VO²⁺) that forms a complex with a colored indicator dye (such as Eriochrome Cyanine R or Reactive Blue 4). srce.hr This complex has a distinct color. When oxalate is added, it forms a more stable complex with the metal ion, displacing the dye. This displacement restores the original color of the free dye, and the magnitude of this change is proportional to the oxalate concentration.
These methods are often simple, rapid, and can be adapted for visual "naked-eye" detection or for use in test strips, making them suitable for point-of-care or field applications. srce.hr While rapid and instrumentally simple, a potential limitation of some IDA methods is a lack of specificity, as other anions can sometimes interfere with the assay. oup.compreprints.org
| Chemosensor System | Signal Change | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|
| Eriochrome Cyanine R (ECR) + Vanadyl ions (VO²⁺) | Colorimetric (Purple to Yellow) | 8.30 × 10⁻⁷ M to 1.13 × 10⁻⁴ M | 5.40 × 10⁻⁷ M | |
| Reactive Blue 4 (RB4) + Copper ions (Cu²⁺) | Colorimetric (Blue to original dye color) | 1.76 to 49.4 µmol/L | 0.62 µmol/L | srce.hr |
| Dinuclear Cu(II) complex + Bromopyrogallol Red (BPG) | Colorimetric (Blue-violet to Magenta) | 20 – 50 µM | 20 µM (by naked eye) | buu.ac.th |
Validation of an analytical method is the process of providing documented evidence that the procedure is suitable for its intended purpose. europa.eu It is a critical requirement for ensuring the quality, reliability, and consistency of analytical results. wjarr.com The key parameters for validating a quantitative assay for this compound are defined by international guidelines (e.g., ICH). europa.eualtabrisagroup.com
Precision: This evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. altabrisagroup.com It is usually expressed as the relative standard deviation (RSD). Precision is assessed at three levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. demarcheiso17025.comparticle.dk
Intermediate Precision: Assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment. particle.dk
Reproducibility: Assesses precision between different laboratories. particle.dk
Accuracy: This measures the closeness of the test results obtained by the method to the true value. altabrisagroup.com It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) and expressed as percent recovery. altabrisagroup.com
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. altabrisagroup.com It is typically evaluated by linear regression analysis of data from at least five standards of known concentrations. particle.dk
Range: This is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. europa.eudemarcheiso17025.com The range is defined by the Limit of Quantitation (LOQ) at the low end and the highest concentration that maintains linearity at the upper end. altabrisagroup.com
Robustness: This measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). particle.dk It provides an indication of the method's reliability during normal usage. particle.dk
Other important validation parameters include Specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ). europa.eualtabrisagroup.com
| Parameter | Definition | Common Assessment Method | Reference |
|---|---|---|---|
| Precision | The degree of scatter between a series of measurements. | Calculate Relative Standard Deviation (RSD) from replicate measurements. | altabrisagroup.comdemarcheiso17025.com |
| Accuracy | The closeness of the measured value to the true value. | Calculate percent recovery of a known amount of spiked analyte. | altabrisagroup.comparticle.dk |
| Linearity | Proportionality of the measured signal to the analyte concentration. | Analyze a series of standards (min. 5) and perform linear regression analysis (evaluate r²). | altabrisagroup.comparticle.dk |
| Range | The concentration interval where the method is precise, accurate, and linear. | Defined by the concentrations between and including the LOQ and the upper limit of linearity. | europa.eudemarcheiso17025.com |
| Robustness | The method's resistance to small, deliberate changes in parameters. | Vary parameters (e.g., pH ±0.1, temperature ±2°C) and observe the effect on results. | altabrisagroup.comparticle.dk |
Indicator Displacement-Based Methodologies for Oxalate Quantification
Metabolomics Approaches in this compound Research
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. wikipedia.org It provides a chemical fingerprint of cellular processes and offers a functional readout of the physiological state of an organism. wikipedia.orgnih.gov This systems-level approach is powerfully suited to investigate the roles of this compound in complex biological networks. cancer.gov
Metabolomics studies are broadly classified into two categories:
Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to provide a global snapshot of the metabolome. nih.gov It is hypothesis-generating and ideal for discovering novel biomarkers or identifying unexpected metabolic perturbations related to this compound. nih.gov
Targeted Metabolomics: This approach focuses on the precise and accurate quantification of a predefined set of specific metabolites, such as this compound and related compounds in its metabolic pathway (e.g., glutathione, cysteine, oxalate). nih.gov It is hypothesis-driven and used to validate findings from untargeted studies or to measure specific pathway dynamics.
LC-MS is the dominant analytical platform for metabolomics due to its high sensitivity, broad coverage of metabolites, and suitability for analyzing complex biological samples. wikipedia.orgnih.gov In a typical metabolomics workflow, metabolites are extracted from a biological sample, separated by chromatography, detected by mass spectrometry, and the resulting data is processed using specialized bioinformatics software to identify and quantify metabolites. wikipedia.org
In the context of this compound research, metabolomics can be used to:
Identify Metabolic Signatures: Compare the metabolomes of cells or tissues under different conditions (e.g., normal vs. disease state, or before and after treatment with a compound that affects this compound levels) to identify metabolic signatures.
Elucidate Biological Function: this compound has been implicated as an inhibitor of cell proliferation and of enzymes like malic enzyme 2. nih.govgoogle.com Metabolomics can reveal the downstream consequences of this inhibition by measuring changes across numerous metabolic pathways, such as energy metabolism, amino acid metabolism, or redox balance. google.com
Discover Biomarkers: Altered levels of this compound or related metabolites could serve as potential biomarkers for diseases where its metabolism is dysregulated. nih.gov Metabolomics is a key tool for discovering such biomarkers in easily accessible biofluids like blood or urine. cancer.gov For example, metabolomics has been used to identify key metabolites that change in response to bacterial infection or to characterize metabolic dysregulation in cancer. nih.gov
Application of Targeted and Untargeted Metabolomics Strategies
The analysis of this compound and its role in biological systems is significantly advanced by metabolomics, which provides a comprehensive snapshot of small-molecule metabolites within a cell, tissue, or organism. metabolon.com Methodologies are broadly categorized as untargeted and targeted approaches, each offering distinct advantages for investigating this compound. metabolon.comfrontiersin.org
Untargeted Metabolomics: This strategy aims to measure as many metabolites as possible in a sample to gain a global view of the metabolome. metabolon.comanimbiosci.org In the context of this compound, an untargeted approach is ideal for hypothesis generation. metabolon.com By comparing the metabolomes of cells or tissues under different conditions (e.g., high vs. low this compound levels), researchers can identify novel metabolic pathways influenced by this compound and discover previously unknown molecular connections. americanpharmaceuticalreview.com This method is particularly powerful for initial exploratory studies to understand the broad physiological impact of this compound. creative-proteomics.com Advanced analytical platforms like liquid chromatography-high resolution mass spectrometry (LC-HRMS) are typically employed for their high throughput, sensitivity, and resolving power in screening a wide array of metabolites. animbiosci.org
Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise measurement and quantification of a predefined set of known metabolites. metabolon.comfrontiersin.org This hypothesis-driven approach is used to validate findings from untargeted studies or to accurately quantify specific molecules of interest, such as this compound itself. metabolon.com For this purpose, triple quadrupole mass spectrometers are often used due to their high sensitivity and specificity. creative-proteomics.com A targeted analysis would allow researchers to determine the exact concentrations of this compound and related compounds in various biological samples, achieving absolute quantification by using standard curves generated from pure chemical standards. creative-proteomics.com
A powerful strategy involves the combination of both approaches, where untargeted metabolomics is first used to screen for candidate biomarkers and generate new hypotheses, followed by targeted metabolomics to verify and accurately quantify these specific molecules. metabolon.com This dual approach leverages the exploratory power of untargeted analysis with the quantitative precision of targeted methods. frontiersin.org
Table 1: Comparison of Metabolomics Strategies for this compound Analysis
| Feature | Targeted Metabolomics | Untargeted Metabolomics |
|---|---|---|
| Goal | Quantify a predefined set of specific metabolites (e.g., this compound). metabolon.com | Identify and relatively quantify as many metabolites as possible in a sample. metabolon.com |
| Approach | Hypothesis-driven; used for validation. metabolon.com | Discovery-oriented; used for hypothesis generation. metabolon.com |
| Scope | Measures a limited number of known and biochemically annotated analytes. metabolon.com | Comprehensive analysis of all measurable metabolites, including unknown compounds. frontiersin.org |
| Quantification | Absolute quantification using chemical standards. creative-proteomics.com | Relative quantification (comparing peak intensities across samples). americanpharmaceuticalreview.com |
| Primary Technology | Triple quadrupole mass spectrometry coupled with liquid or gas chromatography. creative-proteomics.com | High-resolution mass spectrometry (e.g., LC-HRMS) and NMR. animbiosci.org |
Preanalytical Aspects and Sample Quality Assessment in Metabolomics Studies
Standard Operating Procedures (SOPs) are essential to minimize variability and ensure the integrity of biological samples throughout the entire workflow. nih.govresearchgate.net Key considerations include:
Sample Collection and Handling: The choice of collection tube is important, as some materials can introduce contaminating signals. mdpi.com For blood samples, the time between collection and centrifugation is a critical factor. nih.gov Ongoing enzymatic activity in blood cells can alter metabolite concentrations. mdpi.com Therefore, processing time should be minimized, and samples should be kept at a reduced temperature (e.g., on ice) to decrease enzymatic activity before centrifugation. nih.govmdpi.com
Temperature and Storage: Long-term sample stability is best achieved by storage at -80°C or lower. mdpi.com This temperature is low enough to significantly inhibit most enzymatic degradation processes. mdpi.com Repeated freeze-thaw cycles must be avoided as they can progressively degrade sample quality; therefore, aliquoting samples upon initial processing is a recommended practice. mdpi.com
Sample Quality Assessment: To ensure that pre-analytical issues have not compromised sample integrity, it is crucial to assess sample quality. This can involve monitoring metabolites that are known to be sensitive to handling conditions, such as those involved in energy metabolism (e.g., glucose, lactate), as their levels can change rapidly due to cellular activity post-collection. mdpi.com Samples showing signs of issues like hemolysis may need to be excluded from analysis to prevent skewed results. nih.gov
Adherence to these standardized pre-analytical protocols is paramount for generating reproducible and reliable metabolomics data, which is especially crucial for large-scale or multi-center studies investigating the roles of specific metabolites like this compound. researchgate.netmdpi.com
In Vitro and Ex Vivo Model Systems for Functional Studies
Utilization of Synthetic this compound Analogs (e.g., N-Acetyl-S-oxalylcysteamine) for Mechanistic Elucidation
To dissect the precise molecular mechanisms of this compound (GS-Ox), researchers utilize synthetic analogs. wisdomlib.org These are chemically modified versions of the natural compound designed to have specific properties that aid in functional studies. wisdomlib.org A key example is the synthetic S-oxalin, N-acetyl-S-oxalylcysteamine (ACS-Ox). nih.gov
A significant challenge in studying GS-Ox is determining whether its biological effects are caused by the molecule itself or by one of its metabolites. GS-Ox can be metabolized by the enzyme γ-glutamyltransferase (GGT). To circumvent this, ACS-Ox was designed as an analog that is not a substrate for GGT. nih.gov By comparing the effects of GS-Ox and ACS-Ox in functional assays, researchers can infer the active molecular species.
Studies have shown that ACS-Ox mimics the inhibitory effects of GS-Ox on lymphocyte proliferation, interleukin-2 (B1167480) (IL-2) production, and IL-2 utilization. nih.gov Both compounds were found to inhibit DNA synthesis in lymphocytes at similar concentrations. nih.gov This strong similarity in biological activity suggests that the S-oxalin moiety itself, rather than a metabolite formed via GGT action, is responsible for the observed immunosuppressive effects. nih.gov The likely mechanism is believed to involve the transfer of the oxalyl group from the S-oxalin to thiol groups on various proteins. nih.gov
Table 2: Comparative Effects of this compound and a Synthetic Analog on Lymphocytes
| Biological Effect | This compound (GS-Ox) | N-Acetyl-S-oxalylcysteamine (ACS-Ox) | Implication |
|---|---|---|---|
| Metabolism by GGT | Yes | No | ACS-Ox allows for studying the effects of the parent S-oxalin structure. nih.gov |
| Inhibition of DNA Synthesis | Inhibits | Inhibits similarly to GS-Ox | The S-oxalin moiety is likely the active component. nih.gov |
| Inhibition of IL-2 Production | Inhibits | Inhibits | Confirms that the core structure is responsible for the effect. nih.gov |
| Inhibition of IL-2 Utilization | Inhibits | Inhibits | Both compounds affect the IL-2 signaling pathway directly. nih.gov |
Application of Lymphocyte and Adipocyte Culture Models
In vitro and ex vivo cell culture models are indispensable tools for studying the cellular functions of this compound.
Lymphocyte Culture Models: Lymphocytes are a primary model for investigating the immunomodulatory properties of this compound. Studies using cultured lymphocytes have demonstrated that exogenous this compound acts as a negative regulator of cell proliferation. nih.gov These models allow for controlled experiments where lymphocytes are stimulated to proliferate, and the inhibitory effects of compounds like this compound and its analogs can be precisely measured. nih.gov Key findings from these models show that this compound inhibits the production and utilization of IL-2, a critical cytokine for lymphocyte activation and proliferation. nih.gov
Adipocyte Culture Models: Adipocytes, or fat cells, are increasingly recognized for their role in metabolic regulation and inflammation. frontiersin.orgnih.gov Adipose tissue from obese individuals is often characterized by a state of low-grade inflammation, involving significant crosstalk with immune cells. nih.gov Co-culture models, where adipocytes are grown together with immune cells like lymphocytes, are used to study these interactions. scientificarchives.com For instance, it has been shown that mature adipocytes can stimulate the migration of T lymphocytes and that lymphocytes can, in turn, modulate lipogenesis in adipocytes. nih.gov
While direct studies of this compound in adipocyte models are not prevalent, these systems represent a highly relevant future avenue for research. Given the established anti-proliferative and immunomodulatory effects of this compound on lymphocytes, investigating its impact within an adipocyte-lymphocyte co-culture could elucidate its potential role in modulating the chronic inflammation associated with obesity and other metabolic diseases.
Future Directions and Emerging Research Avenues
Elucidating Undefined Metabolic Pathways and Regulatory Networks Involving S-Oxalylglutathione
While this compound is recognized as a mammalian metabolite, a complete picture of its metabolic pathways and the regulatory networks that govern its synthesis and degradation remains to be fully elucidated. nih.govresearchgate.net Current research suggests that this compound is a substrate for the enzyme γ-glutamyltransferase (GGT). researchgate.netuni-greifswald.depublika.no This enzyme catalyzes the transfer of the γ-glutamyl moiety from glutathione (B108866) and its S-conjugates to acceptors. With glycylglycine (B550881) or water as an acceptor, GGT acts on this compound at rates comparable to those of other known substrates, ultimately producing N-oxalyl-cysteinylglycine. researchgate.net This interaction implies a significant role for GGT in the metabolism of this compound and potentially in cellular proliferation processes. researchgate.netuni-greifswald.de
However, many aspects of its metabolic fate are still under investigation. For instance, the precise mechanisms that regulate the intracellular concentration of this compound are not well understood. The identification of other enzymes and transport proteins involved in its metabolism is an active area of research. Furthermore, understanding how the synthesis and breakdown of this compound are integrated with other major metabolic pathways, such as glycolysis, the citric acid cycle, and amino acid metabolism, is crucial. nih.govfrontiersin.org Future research will likely focus on employing advanced metabolomic and systems biology approaches to map out the complete metabolic network of this compound. nih.govmdpi.com This will involve identifying upstream and downstream metabolites and the regulatory signals that control the flux through this pathway. plos.org Such studies are essential for a comprehensive understanding of its physiological functions.
Comprehensive Investigation of this compound's Roles in Diverse Physiological and Pathophysiological Contexts
Emerging evidence points to the involvement of this compound in a variety of physiological and pathological processes, extending beyond its role in oxalate (B1200264) detoxification. ontosight.ai A significant area of research has been its function as a negative regulator of cell proliferation. nih.gov Studies have shown that this compound can inhibit the proliferation of lymphocytes by interfering with the production and utilization of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation. nih.govnih.gov This inhibitory effect is not reversed by the addition of external IL-2, suggesting a direct impact on cellular processes beyond IL-2 signaling. nih.gov The mechanism appears to involve the modulation of transcription factors, as this compound has been observed to decrease the levels of the positive transcription factor NF-kappaB. nih.gov
The implications of this compound's anti-proliferative effects are being explored in the context of cancer. weebly.comjustia.com Given that uncontrolled cell proliferation is a hallmark of cancer, understanding how this compound and related compounds regulate this process could open new therapeutic avenues. justia.comgoogle.com
Furthermore, this compound's role in modulating immune responses and its potential involvement in inflammatory conditions and diseases like acute respiratory distress syndrome (ARDS) are areas of growing interest. weebly.com The compound's influence on adipocyte mitochondrial processes and its potential counter-modulation with insulin (B600854) signaling suggest a role in metabolic regulation and diseases like diabetes. bioscientifica.comoup.com Future investigations will likely delve deeper into the specific molecular targets of this compound in these different contexts, aiming to unravel the precise mechanisms by which it exerts its effects and to assess its potential as a biomarker or therapeutic agent for a range of diseases. ctdbase.orgnih.govdovepress.com
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in this compound Profiling
Accurate and sensitive quantification of this compound in biological samples is paramount for understanding its physiological roles and its potential as a clinical biomarker. nih.govnih.gov A variety of analytical methods have been employed for the detection of related compounds like oxalate, including liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS), as well as enzymatic assays. nih.govnih.govresearchgate.net These techniques offer varying degrees of sensitivity and specificity. researchgate.netnumberanalytics.commdpi.com
For this compound specifically, the development of highly sensitive and specific analytical methods is a key area of future research. The complexity of biological matrices necessitates techniques that can distinguish this compound from a multitude of other metabolites. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a promising approach due to its high selectivity and sensitivity. mdpi.comresearchgate.net The development of optimized extraction protocols and stable isotope-labeled internal standards for this compound would further enhance the accuracy and reliability of quantification.
Moreover, there is a need for methods that can measure the subcellular distribution of this compound, as its localization within different organelles may be critical to its function. The development of novel probes or imaging techniques could provide valuable insights in this regard. The overarching goal is to establish robust and high-throughput analytical platforms that can be readily applied in both basic research and clinical settings for the routine profiling of this compound. nih.govresearchgate.net
Exploration of this compound Analogs for Probing Cellular Mechanisms
To further dissect the cellular mechanisms of action of this compound, the synthesis and study of its analogs are proving to be invaluable. nih.gov One such analog, N-acetyl-S-oxalylcysteamine (ACS-Ox), has been utilized to investigate whether the effects of this compound are attributable to the parent molecule or a metabolite. nih.govresearchgate.net Since ACS-Ox is not a substrate for γ-glutamyltransferase (GGT), its ability to mimic the inhibitory effects of this compound on lymphocyte proliferation provides strong evidence that the S-oxalin moiety itself is the active component. nih.govresearchgate.net This suggests that the transfer of the oxalyl group to protein thiols could be a key mechanism of action. nih.gov
The development of a library of this compound analogs with systematic modifications to the glutathione backbone or the oxalyl group could serve as powerful tools for structure-activity relationship (SAR) studies. These analogs could be used to:
Identify the specific protein targets of this compound through affinity-based proteomics approaches.
Modulate the stability and cell permeability of the parent compound.
Differentiate between various downstream signaling pathways affected by this compound.
By using these chemical probes, researchers can gain a more detailed understanding of the molecular interactions and cellular responses initiated by this compound. frontiersin.org This knowledge is crucial for elucidating its precise role in health and disease and for the rational design of novel therapeutic agents that target the pathways it regulates. rsc.org
Q & A
Basic: What established protocols ensure high-purity synthesis of S-Oxalylglutathione?
To synthesize this compound with high purity, follow protocols that combine solid-phase synthesis or enzymatic conjugation with rigorous purification steps. Key methods include:
- HPLC purification using reverse-phase C18 columns and gradients optimized for glutathione derivatives (e.g., 0.1% TFA in water/acetonitrile) .
- NMR characterization (¹H, ¹³C) to confirm structural integrity, focusing on the oxalyl moiety’s chemical shifts (δ ~160-170 ppm for carbonyl groups) .
- Mass spectrometry (ESI-MS) for verifying molecular ion peaks (e.g., [M+H]⁺ for this compound). Ensure solvent-free drying to avoid impurities .
Reference: Experimental reproducibility guidelines in and .
Basic: How is this compound characterized using spectroscopic and chromatographic techniques?
Characterization requires:
- UV-Vis spectroscopy to detect absorbance peaks linked to disulfide bonds (250–280 nm) .
- FT-IR spectroscopy for identifying carbonyl stretches (~1650–1750 cm⁻¹) from the oxalyl group .
- HPLC-DAD with retention time matching against certified standards. Use pre-column derivatization (e.g., DTNB assay) for thiol quantification .
Methodological Note: Calibrate instruments using reference compounds and report detection limits .
Advanced: How can discrepancies in enzymatic activity data for this compound be resolved?
Contradictions in activity data (e.g., IC₅₀ values) often arise from assay conditions. Address this by:
- Standardizing buffer systems (pH 7.4, ionic strength) to minimize environmental variability .
- Validating enzyme sources (e.g., recombinant vs. tissue-extracted glutathione transferases) and reporting purity levels .
- Applying statistical meta-analysis to compare datasets, emphasizing effect sizes over p-values .
Example: A 2024 study resolved conflicting kinetic data by controlling for substrate depletion artifacts using real-time monitoring .
Advanced: What experimental strategies improve this compound stability in redox studies?
Optimize stability through:
- Lyophilization under inert gas (N₂) to prevent oxidation .
- Temperature-controlled storage (-80°C in amber vials) to reduce thiol-disulfide exchange .
- Additives like EDTA (1–5 mM) to chelate metal ions that catalyze degradation .
Data Note: Stability profiles should be validated via accelerated aging studies and Arrhenius modeling .
Basic: Which analytical techniques are recommended for quantifying this compound in biological matrices?
Preferred methods include:
- LC-MS/MS with multiple reaction monitoring (MRM) for specificity in complex samples .
- Enzymatic assays (e.g., glutathione reductase recycling) coupled with kinetic fluorescence detection .
- Capillary electrophoresis for high-resolution separation of oxidized/reduced forms .
Validation Tip: Include internal standards (e.g., isotopically labeled glutathione) to correct for matrix effects .
Advanced: How to design multi-omics experiments to study this compound’s role in redox signaling?
Integrate:
- Transcriptomics (RNA-seq) to identify genes regulated by this compound (e.g., Nrf2 pathway targets) .
- Metabolomics (untargeted LC-MS) to map thiol-disulfide equilibrium shifts .
- Proteomics (SILAC labeling) to quantify post-translational modifications (e.g., S-glutathionylation) .
Controls: Use knockout cell lines (e.g., GSTP1⁻/⁻) and redox cyclers (e.g., diamide) as positive/negative controls .
Basic: What parameters are critical for validating this compound in enzyme kinetics assays?
Key parameters include:
- Substrate saturation curves to determine Km and Vmax under steady-state conditions .
- Time-course assays to detect non-linear kinetics (e.g., substrate inhibition) .
- pH profiling (pH 6–9) to assess catalytic efficiency across physiological ranges .
Reproducibility: Document enzyme lot numbers and pre-incubation times to minimize batch variability .
Advanced: How to mitigate interference when detecting this compound in complex biological matrices?
Address matrix effects via:
- Solid-phase extraction (SPE) with mixed-mode sorbents to isolate glutathione derivatives .
- Tandem mass spectrometry (MRM transitions) to enhance specificity against co-eluting analytes .
- Standard addition methods to quantify recovery rates in situ .
Case Study: A 2023 study used hydrophilic interaction chromatography (HILIC) to separate this compound from glutathione in plasma .
Categorization
- Basic Questions : 1, 2, 5, 7
- Advanced Questions : 3, 4, 6, 8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
